

2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoacridone

Cat. No.: B130535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone, also known as 2-amino-9(10H)-acridinone or by its common abbreviation AMAC, is a highly fluorescent aromatic compound. Its significance in biomedical research and analytics stems primarily from its utility as a derivatizing agent for the sensitive detection of carbohydrates and glycans. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of **2-aminoacridone**, with a focus on the experimental methodologies that underpin its use.

Chemical Structure and Identification

2-Aminoacridone is a tricyclic aromatic compound featuring a central acridine ring system with a ketone group at position 9 and an amino group at position 2. This structure is responsible for its characteristic fluorescence.

Table 1: Structural and Identification Data for **2-Aminoacridone**

Identifier	Value
IUPAC Name	2-aminoacridin-9(10H)-one
Synonyms	2-Amino-9(10H)-acridinone, AMAC
CAS Number	27918-14-5[1]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O[1]
SMILES String	Nc1ccc2Nc3cccc3C(=O)c2c1
InChI String	1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)[2]
InChI Key	PIGCSKVALLVWKU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **2-aminoacridone** are crucial for its application as a fluorescent label, dictating its solubility in various solvents and its behavior in analytical systems.

Table 2: Physicochemical Properties of **2-Aminoacridone**

Property	Value
Molecular Weight	210.23 g/mol
Appearance	Yellow to dark yellow powder
Melting Point	301-303 °C
Boiling Point	442.5 ± 34.0 °C (Predicted)
Density	1.306 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in DMF and DMSO
pKa	4.00 ± 0.20 (Predicted)
Fluorescence λ_{ex}	420 nm (in 0.1 M Tris pH 8.0)
Fluorescence λ_{em}	542 nm (in 0.1 M Tris pH 8.0)

Experimental Protocols

Synthesis of 2-Aminoacridone (Plausible Route)

While a specific, detailed, and publicly available protocol for the synthesis of **2-aminoacridone** is not readily found in the literature, a plausible and common method for the synthesis of the acridone core is via an Ullmann condensation followed by cyclization. The following is a representative protocol based on established chemical principles for the synthesis of related acridone structures.

Reaction Scheme:

- **Ullmann Condensation:** 2-Chlorobenzoic acid is reacted with a suitable aniline derivative.
- **Cyclization:** The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid to form the acridone ring.

Materials:

- 2-Chlorobenzoic acid
- 4-Nitroaniline
- Potassium carbonate
- Copper(I) iodide
- N,N-Dimethylformamide (DMF)
- Concentrated sulfuric acid
- Sodium borohydride (for reduction of the nitro group)
- Palladium on carbon (for catalytic hydrogenation)
- Methanol
- Ethyl acetate

- Hydrochloric acid
- Sodium hydroxide

Procedure:

- Step 1: Synthesis of 2-((4-nitrophenyl)amino)benzoic acid.
 - In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.
 - Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-140°C for 12-24 hours, monitoring the reaction by TLC.
 - After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
 - Filter the precipitate, wash with water, and dry to yield 2-((4-nitrophenyl)amino)benzoic acid.
- Step 2: Cyclization to 2-Nitroacridone.
 - Slowly add the dried 2-((4-nitrophenyl)amino)benzoic acid to concentrated sulfuric acid at 0°C.
 - Heat the mixture to 100°C for 2-4 hours.
 - Carefully pour the reaction mixture onto ice to precipitate the 2-nitroacridone.
 - Filter the yellow precipitate, wash with water until the washings are neutral, and dry.
- Step 3: Reduction to **2-Aminoacridone**.
 - Suspend the 2-nitroacridone in methanol.
 - Add a catalytic amount of palladium on carbon (10% w/w).

- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
- Alternatively, the reduction can be carried out using sodium borohydride in a suitable solvent system.
- Filter the catalyst and evaporate the solvent.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-aminoacridone**.

HPLC Method for Purity Determination (Representative)

A specific, validated HPLC method for the purity determination of **2-aminoacridone** is not publicly detailed. However, a general reversed-phase HPLC method suitable for the analysis of fluorescent aromatic compounds can be employed. The following is a representative protocol adapted from the analysis of a structurally similar compound, 2-amino-6-bromopyridine, and is expected to provide good separation for **2-aminoacridone** and related impurities.

Instrumentation:

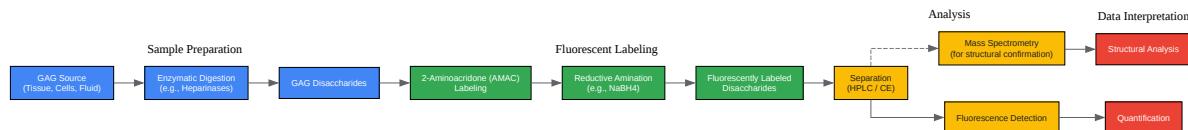
- HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector. A UV detector can also be used for initial method development.

Chromatographic Conditions:

- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B

- 25-30 min: 90% B
- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection (Fluorescence): Excitation at 420 nm, Emission at 542 nm.
- Injection Volume: 10 µL.

Sample Preparation:


- Dissolve approximately 1 mg of **2-aminoacridone** in 1 mL of a mixture of Mobile Phase A and B (90:10) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Applications in Glycan Analysis

The primary application of **2-aminoacridone** is as a fluorescent labeling agent for the analysis of glycosaminoglycans (GAGs) and other carbohydrates. The primary amine group of **2-aminoacridone** reacts with the aldehyde group at the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable, fluorescently tagged secondary amine. This derivatization significantly enhances the sensitivity of detection in techniques like HPLC and capillary electrophoresis.

Experimental Workflow for GAG Disaccharide Analysis

The following diagram illustrates a typical workflow for the analysis of GAG-derived disaccharides using **2-aminoacridone** labeling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Aminoacridone BioReagent, suitable for fluorescence, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130535#2-aminoacridone-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com